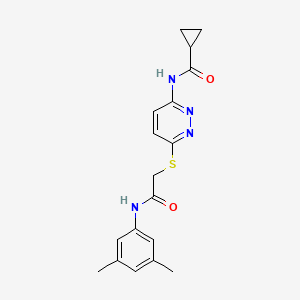
N-(6-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die synthetisierten Derivate auf Basis dieser Verbindung haben eine ausgeprägte stimulierende Wirkung auf das Pflanzenwachstum gezeigt . Forscher haben die potenzielle Verwendung in der Landwirtschaft zur Steigerung des Ernteertrags und zur Verbesserung der Pflanzengesundheit untersucht.
- Pyrazolylpyridazin-Derivate, einschließlich dieser Verbindung, zeigen eine entzündungshemmende Aktivität . Das Verständnis des Wirkmechanismus und die weitere Optimierung der Struktur könnten zu neuen entzündungshemmenden Medikamenten führen.
- Einige Pyrazolylpyridazin-Derivate zeigen hypotensive (blutdrucksenkende) Wirkungen . Die Untersuchung der Auswirkungen dieser Verbindung auf die Blutdruckregulation könnte für die kardiovaskuläre Forschung wertvoll sein.
- Pyrazol- und Pyridazin-Gerüste wurden zur Synthese von Insektiziden, Fungiziden und Herbiziden verwendet . Forscher könnten Modifikationen dieser Verbindung für einen umweltfreundlichen Schädlingsbekämpfung erforschen.
Pflanzenwachstumsstimulation
Entzündungshemmende Eigenschaften
Hypotensive Wirkungen
Pestizidentwicklung
Wirkmechanismus
Target of Action
It is known that similar compounds, such as pyrazolylpyridazine derivatives, have a wide spectrum of biological activity . They have been reported to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological and pharmacological activities . The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, affecting various biological processes.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to their broad spectrum of biological activity .
Result of Action
Similar compounds have been reported to have various biological effects, including anti-inflammatory, antibacterial, antioxidant, and hypotensive effects .
Biologische Aktivität
N-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, exploring its mechanisms, effects on various cellular pathways, and relevant research findings.
Molecular Information:
- Molecular Formula: C18H20N4O2S
- Molecular Weight: 356.4 g/mol
- CAS Number: 1021075-59-1
The compound's biological activity is primarily attributed to its ability to interact with key signaling pathways involved in cellular growth and metabolism. Research indicates that it may inhibit critical pathways such as:
- Phosphoinositide 3-kinase (PI3K)
- Mechanistic Target of Rapamycin (mTOR)
These pathways are crucial for regulating cell proliferation and survival. By modulating these pathways, the compound may induce apoptosis in cancer cells or inhibit their proliferation, making it a candidate for cancer therapeutics.
In Vitro Studies
In vitro studies have shown that N-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of migration |
In Vivo Studies
Preliminary in vivo studies using animal models have indicated that this compound can significantly reduce tumor size without notable toxicity to normal tissues.
Case Studies
-
Case Study 1: Breast Cancer Treatment
- A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers for apoptotic activity.
-
Case Study 2: Lung Cancer Metastasis
- In A549 xenograft models, administration of the compound resulted in a marked reduction in tumor growth and metastasis compared to controls, suggesting its potential as an anti-metastatic agent.
Eigenschaften
IUPAC Name |
N-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11-7-12(2)9-14(8-11)19-16(23)10-25-17-6-5-15(21-22-17)20-18(24)13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIFTRCDJFJGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














